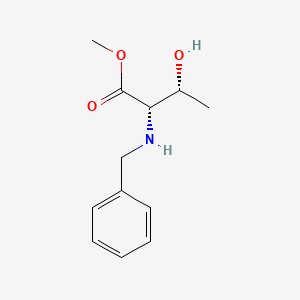

methyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate

Description

Methyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate is a chiral ester featuring a benzylamino group at position 2 and a hydroxyl group at position 3 of a butanoate backbone. Its stereochemistry (2S,3R) is critical for its biological activity and synthetic utility, particularly in pharmaceutical intermediates . The compound is synthesized via reductive amination or coupling reactions, often involving sodium borohydride and iodine-mediated protocols . Safety data sheets highlight its handling as a biochemical reagent, emphasizing stability under inert conditions .

Properties

IUPAC Name |

methyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-9(14)11(12(15)16-2)13-8-10-6-4-3-5-7-10/h3-7,9,11,13-14H,8H2,1-2H3/t9-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFBWLFXARAYAP-KOLCDFICSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)NCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC)NCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate typically involves the reaction of benzylamine with a suitable precursor, such as a hydroxybutanoate ester. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Common solvents used in this synthesis include methanol or ethanol, and the reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purities. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a primary or secondary alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis Applications

Methyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate serves as a crucial intermediate in the synthesis of various bioactive compounds. Its structural features allow it to participate in several synthetic pathways:

- Synthesis of β-lactams : It is utilized as a building block for the synthesis of 4-acetoxyazetidinone, which is a precursor for penems and carbapenems—important classes of antibiotics .

- Chiral Synthesis : The compound has been studied for its role in asymmetric synthesis, where it can be transformed into other chiral molecules through enzymatic reactions. For instance, biocatalysts have been identified that can effectively convert related compounds into this compound with high stereospecificity .

The compound exhibits various biological activities that are being explored for therapeutic applications:

- Anticonvulsant Activity : Research indicates that derivatives of this compound demonstrate significant anticonvulsant properties. In studies using maximal electroshock and chemoshock seizure tests, certain analogs showed promising results, suggesting potential use in epilepsy treatment .

- Tyrosinase Inhibition : The compound has been found to inhibit tyrosinase, an enzyme involved in melanin production. This inhibition is critical for developing treatments for hyperpigmentation disorders. In vitro studies have shown effective inhibition in melanoma cell lines .

- β-cell Protection : Modifications to the benzylamine structure of this compound have led to enhanced protective activity against endoplasmic reticulum stress in pancreatic β-cells. This suggests its potential application in diabetes management by safeguarding insulin-producing cells from stress-induced apoptosis .

Anticonvulsant Activity Study

A systematic evaluation of various analogs of this compound highlighted several compounds with significant anticonvulsant effects. The study reported ED50 values indicating moderate to high efficacy in seizure models.

| Compound | ED50 Value (mg/kg) | Test Used |

|---|---|---|

| Analog A | 25 | MES |

| Analog B | 15 | scPTZ |

Tyrosinase Inhibition Study

In vitro assays demonstrated that specific analogs effectively inhibited tyrosinase activity in B16F10 melanoma cells.

| Compound | IC50 Value (µM) | Cell Line |

|---|---|---|

| Analog C | 5 | B16F10 |

| Analog D | 8 | B16F10 |

β-cell Protection Study

A novel scaffold derived from this compound was reported to provide up to 100% protection against ER stress-induced apoptosis at low concentrations.

| Compound | EC50 Value (µM) | Protective Activity (%) |

|---|---|---|

| Scaffold E | 0.1 ± 0.01 | 100 |

| Scaffold F | 0.5 ± 0.05 | 80 |

Mechanism of Action

The mechanism of action of methyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The hydroxy group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Structural and Stereochemical Variations

- Benzylamino vs. Boc-Amino Groups: The benzylamino group in the target compound offers reactivity in nucleophilic substitutions, while the Boc-protected amino group in enhances stability during synthetic steps, requiring acidic deprotection for further functionalization.

- Ester Moieties : Replacement of the methyl ester with a benzyl ester (e.g., ) increases lipophilicity, altering solubility in organic solvents.

Physicochemical Properties

- Solubility: The benzylamino and hydroxyl groups in the target compound enhance water solubility compared to purely lipophilic analogs like .

- Thermal Stability : Boc-protected compounds exhibit higher thermal stability due to the protective group, whereas the target compound may require storage at low temperatures to prevent degradation .

Research Findings and Challenges

- Stereochemical Impact : Studies on (2R,3S)-configured analogs reveal that stereochemistry significantly influences binding affinity to enzymatic targets, suggesting similar structure-activity relationships for the target compound.

- Synthetic Challenges : Achieving high enantiomeric purity in reductive amination (e.g., ) requires precise control of reaction conditions, such as temperature and catalyst loading.

- Data Gaps: Limited spectral data (e.g., NMR, IR) for the target compound in the provided evidence necessitates further characterization to confirm synthetic reproducibility.

Biological Activity

Methyl (2S,3R)-2-(benzylamino)-3-hydroxybutanoate is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both a benzylamino group and a hydroxy group. This unique structure suggests it may exhibit biological activities similar to other benzylamine derivatives, such as anti-inflammatory and antimicrobial properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

- Enzyme Interaction : The benzylamino group can participate in hydrogen bonding and ionic interactions with enzymes, potentially modulating their activity. The hydroxy group also contributes to these interactions, enhancing binding affinity.

- Inflammatory Pathways : Preliminary studies indicate that compounds structurally related to this compound may inhibit the inflammasome-caspase-1 pathway, which is crucial in the inflammatory response .

1. Anti-inflammatory Activity

Research has demonstrated that this compound may inhibit key inflammatory mediators. For instance, studies have shown that related compounds can significantly reduce the production of pro-inflammatory cytokines in vitro .

2. Antioxidant Properties

This compound has been evaluated for its antioxidant potential. Analogous compounds have shown strong antioxidant efficacy in various assays, indicating that this compound could similarly protect cells from oxidative stress .

3. Tyrosinase Inhibition

In cellular models, related compounds have been shown to inhibit tyrosinase activity, which is pivotal in melanin production. This suggests potential applications in treating hyperpigmentation disorders .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Antioxidant | Strong antioxidant efficacy | |

| Tyrosinase Inhibition | Reduced melanin production |

Case Study: Inhibition of Inflammatory Pathways

A study investigated the effects of this compound on the NLRP3 inflammasome pathway. Results indicated that this compound could effectively reduce caspase-1 activation in macrophages pre-treated with lipopolysaccharide (LPS), suggesting its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.